1-(2-fluorobenzyl)-3-(3-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
1-[(2-fluorophenyl)methyl]-3-(3-methoxyphenyl)-5,6-dimethyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thieno[2,3-d]pyrimidine core, which is known for its biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-fluorophenyl)methyl]-3-(3-methoxyphenyl)-5,6-dimethyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione typically involves multiple steps, including the formation of the thieno[2,3-d]pyrimidine core and subsequent functionalization. Common synthetic routes may involve:
Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors such as thiophene derivatives and pyrimidine intermediates.
Functionalization: Introduction of the fluorophenyl and methoxyphenyl groups can be accomplished through various coupling reactions, such as Suzuki or Heck coupling, under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and scalable reaction conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
1-[(2-fluorophenyl)methyl]-3-(3-methoxyphenyl)-5,6-dimethyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various halogenating agents or nucleophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2-fluorophenyl)methyl]-3-(3-methoxyphenyl)-5,6-dimethyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-[(2-fluorophenyl)methyl]-3-(3-methoxyphenyl)-5,6-dimethyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione: shares structural similarities with other thieno[2,3-d]pyrimidine derivatives, which also exhibit biological activity.
Elagolix: Another compound with a similar core structure, used in the treatment of endometriosis.
Uniqueness
The uniqueness of 1-[(2-fluorophenyl)methyl]-3-(3-methoxyphenyl)-5,6-dimethyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C22H19FN2O3S |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
1-[(2-fluorophenyl)methyl]-3-(3-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H19FN2O3S/c1-13-14(2)29-21-19(13)20(26)25(16-8-6-9-17(11-16)28-3)22(27)24(21)12-15-7-4-5-10-18(15)23/h4-11H,12H2,1-3H3 |
InChI Key |
IMCWXZLSSHCDKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=CC=CC=C3F)C4=CC(=CC=C4)OC)C |
Origin of Product |
United States |
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